molecular formula C7H13ClFN B2753637 1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2225147-56-6

1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2753637
CAS No.: 2225147-56-6
M. Wt: 165.64
InChI Key: JJDMOKQJVGJNOM-UHFFFAOYSA-N
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Description

1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl. It is a bicyclic structure containing a fluorine atom and a nitrogen atom within its framework.

Preparation Methods

The synthesis of 1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-4-1-2-6(9-7)3-5-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMOKQJVGJNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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